molecular formula C15H12Cl3N3O3 B12455119 N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide

Cat. No.: B12455119
M. Wt: 388.6 g/mol
InChI Key: VKEYXOTZBFOADU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide is a synthetic organic compound of significant interest in agricultural chemistry research. Its molecular structure incorporates a 2,4-dichlorophenoxyacetyl moiety, which is functionally related to the classic synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . The mode of action of 2,4-D involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants . This compound is also built around a hydrazinecarboxamide (semicarbazide) core, a functional group known in medicinal and agrochemical research for its diverse biological activities . The integration of these pharmacophores suggests potential for investigation as a novel plant growth regulator or herbicide, providing researchers with a tool to study auxin-mediated pathways and the effects of hormone disruption in plants. Furthermore, its structure presents opportunities for exploratory synthesis in developing new active ingredients. The hydrazide linkage may also lend itself to studies in chemical derivatization and structure-activity relationship (SAR) analysis. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C15H12Cl3N3O3

Molecular Weight

388.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]urea

InChI

InChI=1S/C15H12Cl3N3O3/c16-9-1-4-11(5-2-9)19-15(23)21-20-14(22)8-24-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,20,22)(H2,19,21,23)

InChI Key

VKEYXOTZBFOADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide is a hydrazine derivative that has garnered attention in various fields due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and a dichlorophenoxyacetyl moiety. The biological activity of this compound has been investigated in relation to its antibacterial, antifungal, and possible anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H14Cl4N2O4C_{16}H_{14}Cl_{4}N_{2}O_{4}. The compound features:

  • Chlorinated Phenyl Group : Enhances lipophilicity and biological activity.
  • Dichlorophenoxyacetyl Moiety : Imparts specific interactions with biological targets.
PropertyValue
Molecular Weight399.2 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not available

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study conducted on related hydrazine derivatives demonstrated moderate to significant activity against various Gram-positive and Gram-negative bacterial strains using the agar-well diffusion method .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusSignificant
Bacillus subtilisModerate
Pseudomonas aeruginosaSignificant

Antifungal Activity

In vitro studies have shown that the compound also possesses antifungal properties. The efficacy against fungal strains such as Candida albicans and Aspergillus flavus was evaluated, revealing promising results .

Table 3: Antifungal Activity

Fungal StrainActivity Level
Candida albicansModerate
Aspergillus flavusSignificant

Cytotoxicity Studies

Cytotoxicity assays using Brine Shrimp bioassay have been employed to assess the toxicity of this compound. The findings suggest that while some derivatives display cytotoxic effects, further studies are required to establish a clear profile .

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of cell wall synthesis in bacteria.
  • Disruption of fungal cell membranes , leading to cell death.

Case Studies and Research Findings

  • Insecticidal Activity : Diacylhydrazines have been noted for their insecticidal properties, which may extend to this compound due to structural similarities .
  • Metal Ion Recovery : Some studies suggest that derivatives of this compound can be utilized in recovering metal ions from solutions, indicating potential applications in environmental chemistry .
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and various bacterial enzymes, suggesting a potential pathway for drug design .

Comparison with Similar Compounds

Substituent Variations in Phenoxy Groups

  • Brominated Analog: N-(4-Chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide (CAS 457922-60-0) replaces chlorine atoms on the phenoxy ring with bromine. This substitution increases molecular weight (477.54 g/mol vs.
  • Herbicidal Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) share the dichlorophenoxy motif but lack the hydrazinecarboxamide group. The addition of the hydrazide linker in the target compound could modulate auxin-like herbicidal activity or introduce new biological targets .

Modifications in the Hydrazide Backbone

  • Quinazolinone Hybrids: Compounds such as 2-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)-N-(p-tolyl)hydrazinecarboxamide (Compound 15) incorporate a quinazolinone ring, enabling dual EGFR/VEGFR-2 kinase inhibition. This contrasts with the target compound’s simpler structure, suggesting that additional heterocycles expand anticancer applications .
  • Thiourea-Containing Derivatives: Derivatives with thiourea groups (e.g., 2-(2,4-dichlorophenoxy)-N-[2,2,2-trichloro-1-(3-arylthioureido)ethyl]acetamides) exhibit enhanced COX-2 inhibition compared to 2,4-D, highlighting how functional group additions (e.g., thiourea) improve target specificity .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Substituents Melting Point (°C) Molecular Formula Key Applications
Target Compound 2,4-dichlorophenoxy, 4-chlorophenyl Not reported C₁₅H₁₁Cl₃N₂O₃ Likely agrochemical/pharmaceutical
4m () 5-methylisoxazole 118–120 C₁₄H₁₂Cl₂N₂O₄ Not specified
4n () Cyano cyclopropane 188–190 C₁₄H₁₂Cl₂N₃O₃ Not specified
Compound 15 () Quinazolinone-thioether 242–244 C₂₅H₂₁ClN₆O₃S Anticancer (EGFR/VEGFR-2)
CAS 457922-60-0 () 2,4-dibromophenoxy Not reported C₁₅H₁₂Br₂ClN₃O₃ Not specified

Key Observations :

  • Melting points vary widely (118–244°C), influenced by substituent rigidity and hydrogen-bonding capacity. The target compound’s melting point is unreported but likely falls within this range.
  • Bulky groups (e.g., quinazolinone in Compound 15) increase melting points due to enhanced molecular packing .

Enzyme Inhibition

  • COX-2 Inhibition : Thiourea-containing analogs () show superior COX-2 binding compared to 2,4-D, suggesting that the hydrazinecarboxamide group in the target compound may also interact with inflammatory enzymes.
  • Dot1L Inhibition: A structurally related compound (CPD2 in ) with a tetrazole substituent inhibits histone methyltransferase Dot1L, indicating that minor modifications (e.g., heterocycle addition) can redirect activity toward epigenetic targets.

Anticancer Activity

  • Quinazolinone hybrids (–7) demonstrate potent dual kinase inhibition, whereas the target compound’s simpler structure may limit such activity unless paired with additional pharmacophores.

Agrochemical Potential

  • The dichlorophenoxy group is associated with auxin-like herbicidal effects (), but the hydrazide linker in the target compound might reduce phytotoxicity or introduce antifungal properties, as seen in pyridine/pyrazine derivatives ().

Preparation Methods

Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

The acyl chloride intermediate is synthesized from 2,4-dichlorophenoxyacetic acid via chlorination. A patent (CN105622396A) describes a one-step method using hydrochloric acid and an oxidant (e.g., H₂O₂) under catalytic conditions:

$$ \text{2,4-Dichlorophenoxyacetic acid} + \text{HCl} + \text{Oxidant} \xrightarrow{\text{Catalyst}} \text{2,4-Dichlorophenoxyacetyl Chloride} $$

Conditions :

  • Molar ratio : 1:2–200:2–200 (acid:HCl:oxidant)
  • Temperature : 0–180°C
  • Time : 0.5–10 hours
  • Catalyst : FeCl₃ or AlCl₃

This method achieves >90% purity and simplifies traditional multi-step processes.

Coupling with N-(4-Chlorophenyl)hydrazinecarboxamide

The acyl chloride reacts with N-(4-chlorophenyl)hydrazinecarboxamide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A representative procedure from Ambeed involves:

  • Deprotonation : Add triethylamine (Et₃N) to the hydrazinecarboxamide in DCM.
  • Acylation : Slowly add 2,4-dichlorophenoxyacetyl chloride at 0°C.
  • Stirring : React for 4–6 hours at room temperature.
  • Work-up : Wash with HCl (1M), dry over Na₂SO₄, and purify via column chromatography.

Yield : 70–85% (conventional).

Ultrasound-Assisted Synthesis

A green chemistry approach (PMC8741255) uses ultrasound irradiation to accelerate the reaction:

  • Solvent : Water-glycerol (6:4)
  • Conditions : 20 kHz, 130 W, 5–20 minutes
  • Advantages :
    • 95% yield (vs. 70% conventional)
    • Reduced reaction time (20 minutes vs. 24 hours)

Optimization and Comparative Analysis

Method Yield (%) Time Key Reagents Reference
Conventional 70–85 4–6 hours Et₃N, DCM
Ultrasound-assisted 90–95 20 minutes Water-glycerol
Catalytic chlorination >90 0.5–10 hrs HCl, H₂O₂, FeCl₃

Key Findings :

  • Ultrasound methods improve efficiency but require specialized equipment.
  • Catalytic chlorination reduces byproducts but demands strict temperature control.

Characterization Techniques

Post-synthesis analysis ensures structural fidelity:

  • NMR Spectroscopy : Confirms hydrazinecarboxamide protons at δ 9.5–10.5 ppm.
  • IR Spectroscopy : Peaks at 1660 cm⁻¹ (C=O) and 1540 cm⁻¹ (N-H).
  • HPLC : Purity >98% with C18 column (ACN:H₂O = 70:30).

Challenges and Troubleshooting

  • Byproduct Formation : Excess acyl chloride leads to diacylated products. Mitigated by slow reagent addition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

Industrial-Scale Considerations

Patents (WO2021048188A1) highlight scalable processes:

  • Continuous Flow Reactors : Enhance safety and yield for acyl chloride synthesis.
  • Cost-Efficiency : Bulk procurement of 2,4-dichlorophenoxyacetic acid reduces expenses by 30%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via hydrazine-carboxamide coupling reactions. For example, analogous hydrazine derivatives (e.g., 2,4-dichlorophenoxy acetylhydrazides) are typically prepared by reacting hydrazine hydrate with activated esters or acyl chlorides under reflux in ethanol or DMF. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of hydrazine to acyl chloride), temperature (60–80°C), and purification via recrystallization from ethanol/water mixtures to achieve yields >90% . Monitoring via TLC (silica gel, hexane:EtOAc 2:1) ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H-NMR : Look for NH protons (δ 10.2–10.3 ppm, singlet) and aromatic protons (δ 6.7–7.6 ppm, multiplet patterns reflecting 2,4-dichlorophenoxy and 4-chlorophenyl groups) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 437.95 for related analogs) and fragmentation patterns to verify substituent connectivity .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values (e.g., C 43.87%, H 2.76%, N 6.39% for C₁₆H₁₂Cl₄N₂O₄) .

Q. How can researchers design preliminary biological assays to evaluate antifungal activity?

  • Methodological Answer : Follow protocols for in vitro antifungal susceptibility testing against Fusarium spp. or Botrytis cinerea:

  • Prepare compound solutions in DMSO (≤1% v/v final concentration).
  • Use agar dilution or microbroth dilution methods (e.g., 96-well plates) with IC₅₀ determination via optical density (OD₆₀₀) after 48–72 hours .
  • Include positive controls (e.g., carbendazim) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict and enhance the antifungal efficacy of this compound?

  • Methodological Answer :

  • Generate a training set of 20–30 analogs with varying substituents (e.g., 4-chlorophenyl, 2,4-dichlorophenoxy).
  • Optimize molecular geometries using DFT (B3LYP/6-31G*) and align structures via RMSD fitting.
  • Derive CoMFA or CoMSIA models using steric, electrostatic, and hydrophobic fields. Validate with cross-validated > 0.5 and predictive > 0.8 .
  • Use contour maps to identify regions where bulky groups (e.g., cyclopropane) enhance activity .

Q. What crystallographic insights reveal the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K provides:

  • Bond Lengths/Angles : Confirm planarity of the hydrazine-carboxamide core (C–N bond ~1.35 Å; N–N ~1.38 Å).
  • Hydrogen Bonding : Detect intermolecular N–H⋯O=C interactions (2.8–3.0 Å) that stabilize crystal packing .
  • Dihedral Angles : Assess torsion between aromatic rings (e.g., 44–65° between 2,4-dichlorophenoxy and naphthalene moieties), influencing bioactivity .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent fungal strains, growth media, and incubation conditions.
  • Solubility Analysis : Measure compound solubility in assay buffers (e.g., PBS, pH 7.4) via HPLC. Low solubility may artificially reduce observed activity.
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed hydrazine) that may explain discrepancies .

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